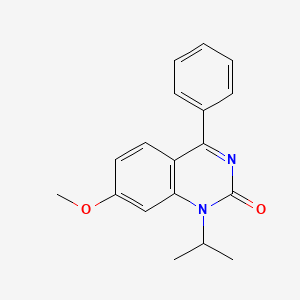
7-Methoxy-4-phenyl-1-(propan-2-yl)quinazolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methoxy-4-phenyl-1-(propan-2-yl)quinazolin-2(1H)-one is a quinazoline derivative known for its diverse chemical properties and potential applications in various scientific fields. Quinazoline derivatives are often studied for their biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-4-phenyl-1-(propan-2-yl)quinazolin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate aniline derivative and an isocyanate compound.
Cyclization: The aniline derivative undergoes cyclization with the isocyanate to form the quinazoline core.
Substitution: The methoxy and phenyl groups are introduced through substitution reactions.
Final Steps: The propan-2-yl group is added to complete the synthesis.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve:
Batch Reactors: Using batch reactors for controlled synthesis.
Catalysts: Employing catalysts to enhance reaction rates and yields.
Purification: Utilizing techniques such as crystallization and chromatography for purification.
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-4-phenyl-1-(propan-2-yl)quinazolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert it to dihydroquinazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the phenyl and methoxy groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving halogenating agents or nucleophiles.
Major Products
Oxidation Products: Quinazoline N-oxides.
Reduction Products: Dihydroquinazoline derivatives.
Substitution Products: Various substituted quinazoline derivatives.
Scientific Research Applications
7-Methoxy-4-phenyl-1-(propan-2-yl)quinazolin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Methoxy-4-phenyl-1-(propan-2-yl)quinazolin-2(1H)-one involves:
Molecular Targets: Interacting with specific enzymes or receptors in biological systems.
Pathways: Modulating signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
4-Phenylquinazoline: Lacks the methoxy and propan-2-yl groups.
7-Methoxyquinazoline: Lacks the phenyl and propan-2-yl groups.
1-(Propan-2-yl)quinazoline: Lacks the methoxy and phenyl groups.
Properties
CAS No. |
22760-25-4 |
|---|---|
Molecular Formula |
C18H18N2O2 |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
7-methoxy-4-phenyl-1-propan-2-ylquinazolin-2-one |
InChI |
InChI=1S/C18H18N2O2/c1-12(2)20-16-11-14(22-3)9-10-15(16)17(19-18(20)21)13-7-5-4-6-8-13/h4-12H,1-3H3 |
InChI Key |
OZGFGNRVQIDYFM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=C(C=CC(=C2)OC)C(=NC1=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















